3-fluoro-2-(propan-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1369915-33-2 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-fluoro-2-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6(2)9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
MRVSWLWNKPJHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Propan 2 Yl Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily participates in several characteristic reactions.
Esterification and Amidation Reactions
The carboxylic acid functionality of 3-fluoro-2-(propan-2-yl)benzoic acid can be converted to esters and amides, which are crucial transformations in the synthesis of more complex molecules.
Esterification is typically achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. This reaction is a classic example of a condensation reaction where water is eliminated. youtube.com For instance, the reaction with a simple alcohol like propanol (B110389) would yield the corresponding propyl ester. youtube.com The reaction conditions can be tailored to drive the equilibrium towards the ester product.
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction is often inefficient and requires high temperatures. Therefore, coupling agents are frequently employed to facilitate this transformation under milder conditions. A general method for amidation involves the use of isothiocyanates to activate the carboxylic acid. rsc.org This process forms a reactive carbodiimide (B86325) intermediate in situ, which then readily couples with an amine to produce the desired amide. rsc.org This method has been shown to be effective for a wide range of benzoic acids, including those with halogen substituents. rsc.org
Reduction and Decarboxylation Pathways
The carboxylic acid group can also undergo reduction and decarboxylation reactions, leading to different classes of compounds.
Reduction of the carboxylic acid group in this compound would yield the corresponding benzyl (B1604629) alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride.
Reactivity of the Fluoroaromatic Ring
The fluorine atom and the isopropyl group on the aromatic ring significantly influence its reactivity towards electrophilic and nucleophilic substitution, as well as its participation in metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents
In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The carboxylic acid group is a deactivating, meta-directing group. The fluorine atom is also deactivating but is ortho, para-directing. The isopropyl group is an activating, ortho, para-directing group.
Given the positions of the substituents in this compound, predicting the major product of an EAS reaction is complex and depends on the specific reaction conditions and the nature of the electrophile. The interplay between the activating effect of the isopropyl group and the deactivating effects of the fluorine and carboxylic acid groups, along with their respective directing influences, will determine the regioselectivity of the substitution. For instance, in the nitration of similar 3-fluoro-2-substituted benzoic acids, the regioselectivity is a key point of investigation. ossila.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing Halogenated Benzoic Acids
Halogenated benzoic acids are valuable substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atom in this compound can participate in such reactions, although C-F bond activation is generally more challenging than for other halogens.
The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide, is a widely used reaction. While typically employing bromo or iodo-arenes, advancements have enabled the use of fluoroarenes. Similarly, the Heck reaction (coupling of an unsaturated compound with an organic halide) and the Sonogashira reaction (coupling of a terminal alkyne with an aryl or vinyl halide) could potentially be applied. The reactivity in these cross-coupling reactions would depend on the specific catalyst system and reaction conditions employed. For instance, copper-catalyzed cross-coupling reactions have been studied for the formation of C(sp3)–C(sp3) bonds involving allylboronic acids. nih.gov
Reactions Involving the Isopropyl Group
The isopropyl group attached to the aromatic ring of this compound presents a potential site for various chemical transformations. However, specific studies detailing these reactions for this compound have not been reported in the available literature.
Oxidation and Functionalization of Alkyl Chains
The oxidation of the isopropyl group would be expected to yield products such as a secondary alcohol, a ketone, or, with further oxidation, could lead to cleavage of the carbon-carbon bonds. Typical reagents for such transformations include potassium permanganate, chromic acid, or milder, more selective modern oxidation systems. Functionalization could also involve halogenation at the benzylic position.
Despite the chemical feasibility of these reactions, no studies have been found that specifically document the oxidation or functionalization of the isopropyl group on this compound. Therefore, no data on reaction conditions, yields, or product characterization can be presented.
Rearrangement Reactions
Rearrangement reactions involving the isopropyl group on an aromatic ring are not common under typical synthetic conditions. Theoretical studies or investigations under specific catalytic or photochemical conditions might explore the possibility of migrations or skeletal rearrangements.
A thorough search of chemical databases and literature has not yielded any reports of rearrangement reactions involving the isopropyl group of this compound.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound would require detailed experimental and computational studies. This would involve investigating the kinetics of its transformations, identifying any transient species, and exploring the role of different catalytic systems.
Kinetic Studies of Key Transformations
Kinetic studies are fundamental to understanding reaction mechanisms, providing information on reaction rates, orders, and activation energies. For this compound, such studies would be crucial for optimizing reaction conditions and understanding the electronic and steric effects of the fluoro and isopropyl substituents.
Currently, there are no published kinetic studies for any key transformations of this compound.
Intermediate Isolation and Characterization
The isolation and characterization of reaction intermediates are critical for confirming proposed reaction pathways. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and crystallography would be employed to identify transient species formed during reactions of this compound.
No literature is available that describes the isolation or characterization of any reaction intermediates involving this compound.
Role of Photoredox Catalysis in Related Benzoic Acid Transformations
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. orgsyn.orgnih.gov This methodology often involves single-electron transfer processes, generating radical intermediates that can undergo various reactions. byjus.com The application of photoredox catalysis to benzoic acid derivatives could facilitate novel functionalizations of either the aromatic ring or the substituent groups. For instance, decarboxylative couplings are a common application of photoredox catalysis with carboxylic acids.
While the principles of photoredox catalysis are well-established and have been applied to a variety of benzoic acids, there are no specific reports in the scientific literature detailing the use of this methodology with this compound. Mechanistic studies in this area often focus on the photocatalyst and the general substrate class rather than individual compounds unless they are part of a specific substrate scope investigation. msu.edu
Derivatization and Analog Synthesis from 3 Fluoro 2 Propan 2 Yl Benzoic Acid
Synthesis of Esters and Amides
The carboxylic acid moiety of 3-fluoro-2-(propan-2-yl)benzoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties.
Standard laboratory procedures for the synthesis of esters from carboxylic acids, such as this compound, often involve reaction with an alcohol in the presence of an acid catalyst or a coupling agent. google.com A variety of alcohols, including simple alkyl alcohols and more complex polyols, can be utilized to generate a library of ester derivatives. google.com Similarly, amides can be synthesized by reacting the carboxylic acid with an amine using a suitable coupling reagent. researchgate.netrsc.org This approach allows for the introduction of a wide range of substituents on the nitrogen atom, leading to primary, secondary, and tertiary amides. nih.govnih.gov
The synthesis of pharmacophoric analogues involves the strategic modification of a lead compound to identify key structural features responsible for its biological activity. In the context of this compound, ester and amide derivatives can serve as pharmacophoric replacements for other functional groups. For instance, a cyclopropylamino acid amide has been successfully used as a pharmacophoric replacement for a 2,3-diaminopyridine (B105623) moiety in the design of bradykinin (B550075) B1 receptor antagonists. nih.gov This highlights the potential of amide derivatives of this compound to mimic the binding interactions of more complex functionalities.
The following table showcases hypothetical ester and amide derivatives of this compound, illustrating the diversity of structures that can be generated for pharmacophore mapping studies.
| Derivative Type | R Group | Chemical Name |
| Ester | -CH₃ | Methyl 3-fluoro-2-(propan-2-yl)benzoate |
| Ester | -CH₂CH₃ | Ethyl 3-fluoro-2-(propan-2-yl)benzoate |
| Amide | -NH₂ | 3-Fluoro-2-(propan-2-yl)benzamide |
| Amide | -NHCH₃ | N-Methyl-3-fluoro-2-(propan-2-yl)benzamide |
| Amide | -N(CH₃)₂ | N,N-Dimethyl-3-fluoro-2-(propan-2-yl)benzamide |
This table is for illustrative purposes and does not represent experimentally confirmed data for this specific molecule.
The conformational landscape of ester and amide derivatives of this compound can be investigated using a combination of experimental techniques, such as NMR spectroscopy, and computational modeling. Understanding these preferences is crucial for designing molecules with specific three-dimensional structures required for optimal interaction with biological targets.
Formation of Heterocyclic Derivatives Incorporating the Benzoic Acid Scaffold
The carboxylic acid group of this compound can also be utilized as a synthetic handle to construct various heterocyclic ring systems. This strategy is widely employed in drug discovery to access novel chemical scaffolds with diverse biological activities.
1,2,4-Oxadiazoles are a class of five-membered heterocycles that can be synthesized from carboxylic acids. One common method involves the reaction of the benzoic acid with a suitable amidoxime, followed by cyclization. researchgate.netwipo.int Alternatively, the benzoic acid can be converted to an acyl hydrazide, which then undergoes cyclization with an appropriate reagent to form a 1,3,4-oxadiazole (B1194373) ring. nih.govinformaticsjournals.co.in The resulting oxadiazole derivatives of this compound would present a distinct arrangement of hydrogen bond donors and acceptors compared to the parent carboxylic acid.
A general route to 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid has been developed, which could potentially be adapted for the synthesis of the corresponding this compound derivative. wipo.int
Thiazole (B1198619) and pyrazole (B372694) derivatives are also accessible from carboxylic acid precursors, often through multi-step synthetic sequences. For instance, the synthesis of certain thiazole derivatives can be achieved by reacting a thiocarbamoyl pyrazoline with specific reagents. researchgate.net Pyrazole synthesis can involve the condensation of a thioamide intermediate with hydrazine. mdpi.comnih.gov The incorporation of the 3-fluoro-2-(propan-2-yl)phenyl moiety into these heterocyclic systems could lead to novel compounds with unique structural and electronic properties. astate.edunih.gov
The following table outlines some of the key starting materials and general reaction types for the synthesis of these heterocyclic systems.
| Heterocycle | Key Starting Material from Benzoic Acid | General Reaction Type |
| 1,2,4-Oxadiazole | Amidoxime and Acyl Chloride | Condensation and Cyclization researchgate.netwipo.int |
| 1,3,4-Oxadiazole | Acyl Hydrazide | Cyclization nih.govinformaticsjournals.co.in |
| Thiazole | Thioamide | Cyclocondensation researchgate.net |
| Pyrazole | β-Diketone or equivalent | Condensation with Hydrazine mdpi.comnih.govastate.edu |
This table provides a generalized overview of synthetic strategies.
Imidazole derivatives can be synthesized through various routes, including the condensation of an imidazolyl-containing compound with a benzoic acid derivative. google.com For example, a one-pot reaction involving a benzil (B1666583) derivative, an amine, an aldehyde, and ammonium (B1175870) acetate (B1210297) can lead to the formation of highly substituted imidazoles. nih.gov A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of an imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized, demonstrating the feasibility of incorporating fluorinated phenyl rings into complex imidazole-containing scaffolds. nih.gov Adapting these methods to utilize this compound or its derivatives could yield novel imidazolyl compounds.
Exploration of Biphenyl (B1667301) and Polycyclic Aromatic Derivatives
The synthesis of biphenyl and polycyclic aromatic structures from this compound is a key area of exploration for creating novel molecular frameworks. These motifs are prevalent in materials science and medicinal chemistry.
The construction of a biphenyl scaffold from a this compound derivative is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. mdpi.comtcichemicals.com
To utilize this compound in a Suzuki coupling, it must first be converted into a suitable coupling partner. This can be achieved in two main ways:
Conversion to an Aryl Halide: The carboxylic acid group can be replaced with a halogen (e.g., bromine or iodine) through reactions like the Hunsdiecker reaction or by converting it to an amino group and then performing a Sandmeyer reaction. The resulting aryl halide derivative of 3-fluoro-2-(propan-2-yl)benzene can then be coupled with a variety of arylboronic acids.
Conversion to a Boronic Acid or Ester: Alternatively, the molecule can be transformed into an arylboronic acid or a boronic acid ester (like a pinacol (B44631) ester). This would typically involve converting the benzoic acid to an aniline (B41778), then to an aryl halide, followed by a Miyaura borylation or reaction with a diboron (B99234) reagent. This derivative can then react with various aromatic halides.
The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com The synthesis of fluorinated biphenyl derivatives, in particular, has been extensively studied. mdpi.comrsc.org For instance, the coupling of various fluorinated aryl bromides with 4-fluorophenylboronic acid has been shown to proceed with good conversion rates using a heterogeneous palladium catalyst. mdpi.com The reaction conditions typically involve a palladium source (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄), and a solvent system such as a mixture of toluene, THF, and water. nih.govrsc.org
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Related Fluorinated Aromatics
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | THF/Toluene/H₂O | Good | rsc.org |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | High Conversion | mdpi.com |
| 2-(4-Bromophenyl)benzofuran | Arylboronic acids | Pd(II) complex | K₂CO₃ | EtOH/H₂O | Good-Excellent | nih.gov |
| Halide-substituted pyridyl-sulfonyl fluoride | Arylboronic acids | Pd catalyst / RuPhos | - | - | Modest-Good | claremont.edu |
The steric hindrance from the ortho-isopropyl group in this compound derivatives might necessitate the use of specialized bulky phosphine (B1218219) ligands (like SPhos or RuPhos) to facilitate the reductive elimination step and achieve high yields. rsc.orgclaremont.edu
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs (aza-PAHs) can be synthesized from appropriately substituted derivatives of this compound via intramolecular cyclization reactions. nih.gov These reactions involve forming a new ring by connecting two atoms within the same molecule.
A potential strategy would involve first coupling a suitable side chain to the benzoic acid core, followed by a cyclization step. For example, a derivative of this compound could be functionalized with a vinyl azide (B81097) group. The subsequent addition of a perfluoroalkyl radical could initiate a cascade reaction, leading to an iminyl radical that cyclizes with an intramolecular arene moiety to furnish a polyfluoroalkyl-substituted aza-PAH. nih.gov
Another approach involves acid-catalyzed intramolecular cyclization. For instance, derivatives of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines have been shown to undergo cyclization in strong acids like triflic acid to form tricyclic iminium species. researchgate.net A similar strategy could be envisioned for a derivative of this compound where the carboxylic acid is converted to an amide and linked to a group capable of generating a reactive electrophile or radical that can attack the aromatic ring, leading to a new fused ring system. The synthesis of chromane (B1220400) derivatives through the cyclization of propargyloxy-benzoic acid esters provides another example of a viable intramolecular cyclization pathway. mdpi.com
Synthesis of Hybrid Molecules for Chemical Biology Probes
The structural framework of this compound can serve as a scaffold for the synthesis of hybrid molecules designed as chemical biology probes. These probes are essential tools for studying biological systems. ucsd.edu A common strategy involves coupling the core molecule to another pharmacophore or a reporter group, such as a fluorophore.
The carboxylic acid group is an ideal handle for derivatization. It can be readily coupled with amines to form amides. This amide bond formation is one of the most common reactions used in the pharmaceutical industry and in the creation of biologically active hybrid molecules. mdpi.com For instance, flurbiprofen, a structurally related 2-fluoro-biphenyl-4-yl-propionic acid, has been coupled with amphetamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to generate a new hybrid molecule. mdpi.com A similar DCC-mediated or other peptide coupling reaction could be employed to link this compound to various amines, peptides, or other biomolecules to probe their function.
Furthermore, derivatives of benzoic acid can be used to create charge-switchable probes for sensitive analysis by mass spectrometry. A novel method utilizes 3-(chlorosulfonyl)benzoic acid to derivatize lipids, introducing a stable negative charge that enhances ionization efficiency and detection limits. nih.gov A derivative of this compound could potentially be functionalized with a sulfonyl chloride or a similar reactive group to create new derivatization agents for targeted analysis in complex biological samples.
Advanced Spectroscopic and Structural Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a comprehensive analysis of 3-fluoro-2-(propan-2-yl)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed.
While ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D-NMR techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. For this compound, COSY would be crucial for:
Confirming the isopropyl group by showing a correlation between the methine proton and the six methyl protons.
Establishing the connectivity of the aromatic protons and their coupling relationships, which would help to confirm their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For the title compound, HSQC would definitively link each proton to its attached carbon atom in both the aromatic ring and the isopropyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is vital for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:
Correlations from the isopropyl methyl protons to the methine carbon and the C2 carbon of the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal:
The spatial relationship between the isopropyl group protons and the aromatic protons, providing insights into the preferred conformation of the isopropyl group relative to the benzene ring. This is influenced by the steric hindrance between the bulky isopropyl group and the adjacent carboxylic acid and fluorine substituents. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Carboxylic Acid (COOH) | ~11-13 (broad singlet) | ~165-170 | Aromatic H's, Isopropyl methine H |
| Aromatic CH (H4) | ~7.2-7.4 (multiplet) | ~115-120 | Carboxylic C, Aromatic C's |
| Aromatic CH (H5) | ~7.0-7.2 (multiplet) | ~120-125 | Aromatic C's |
| Aromatic CH (H6) | ~7.5-7.7 (multiplet) | ~125-130 | Carboxylic C, Aromatic C's |
| Isopropyl CH | ~3.0-3.5 (septet) | ~30-35 | Isopropyl CH₃ C, Aromatic C2 |
| Isopropyl CH₃ | ~1.2-1.4 (doublet) | ~20-25 | Isopropyl CH C, Aromatic C2 |
| Aromatic C1 (C-COOH) | - | ~130-135 | - |
| Aromatic C2 (C-isopropyl) | - | ~140-145 | - |
| Aromatic C3 (C-F) | - | ~155-160 (doublet, ¹JCF) | - |
Note: These are predicted values and actual experimental data may vary.
¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of fluorine atoms in a molecule. biophysics.orghuji.ac.il With a wide chemical shift range, subtle changes in the molecular structure can lead to significant shifts in the ¹⁹F NMR spectrum. azom.com
For this compound, the ¹⁹F NMR spectrum would consist of a single signal for the fluorine atom at the C3 position. The chemical shift of this signal, typically referenced to CFCl₃, would be influenced by the electronic effects of the adjacent isopropyl and carboxylic acid groups. colorado.edu The coupling of the fluorine atom to the neighboring aromatic protons (H2 and H4) would result in a multiplet, providing further confirmation of the substitution pattern. In studies of similar fluorobenzoic acids, the ¹⁹F chemical shifts are sensitive to the nature and position of other substituents on the aromatic ring. azom.com For example, the chemical shift for fluorobenzene (B45895) is around -113 ppm. spectrabase.com
Vibrational Spectroscopy: FT-IR and FT-Raman for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. For carboxylic acids, the O-H stretching vibration typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid dimer is expected to be a strong band around 1700-1680 cm⁻¹. nih.gov The C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be observed. nih.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the benzene ring are typically strong in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum.
The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis. For substituted benzoic acids, the positions of these vibrational bands can be influenced by the electronic effects and steric interactions of the substituents. elixirpublishers.comnih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H stretch (carboxylic acid dimer) | 3300-2500 | Broad, Strong (IR) |
| C-H stretch (aromatic) | 3100-3000 | Medium (IR), Strong (Raman) |
| C-H stretch (aliphatic) | 3000-2850 | Medium (IR, Raman) |
| C=O stretch (carboxylic acid dimer) | 1700-1680 | Strong (IR) |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong (IR, Raman) |
| C-F stretch | 1250-1000 | Strong (IR) |
Note: These are general ranges and the exact peak positions will be specific to the molecule.
Mass Spectrometry (MS) for Reaction Monitoring and High-Resolution Mass Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 198. High-resolution mass spectrometry (HRMS) would be able to determine the exact mass of the molecular ion, confirming the elemental composition of C₁₀H₁₁FO₂.
The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). docbrown.infolibretexts.org For this compound, fragmentation of the isopropyl group would also be expected, such as the loss of a methyl radical (•CH₃, M-15) or a propyl radical (•C₃H₇, M-43). The "ortho effect" is a known phenomenon in the mass spectrometry of ortho-substituted benzoic acids, where interactions between the adjacent substituents can lead to characteristic fragmentation pathways, such as the loss of a neutral molecule. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound would be required for this analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-100 |
| V (ų) | ~1500-2000 |
| Z | 4 |
| Hydrogen Bonding | O-H···O (dimer formation) |
| Other Interactions | π-π stacking, C-H···π interactions |
Note: These values are hypothetical and based on typical values for similar organic molecules.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment in Synthetic Development and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govekb.eg A reversed-phase HPLC method could be developed to assess the purity of this compound. quora.com The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring absorbs strongly. The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile or semi-volatile compounds, GC-MS is a powerful tool for purity analysis. To make this compound sufficiently volatile for GC analysis, it would likely need to be derivatized, for example, by converting the carboxylic acid to its methyl ester. The GC would separate the derivatized compound from any impurities, and the mass spectrometer would provide confirmation of the identity of the peaks.
Theoretical and Computational Investigations of 3 Fluoro 2 Propan 2 Yl Benzoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For 3-fluoro-2-(propan-2-yl)benzoic acid, DFT calculations can map out the distribution of electrons, identify regions susceptible to chemical attack, and predict spectroscopic properties. These calculations are foundational for more advanced computational studies. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the carboxyl group. The LUMO, conversely, would likely be distributed over the carboxylic acid moiety and the carbon atoms of the benzene (B151609) ring. The electron-withdrawing fluorine atom influences the energy levels of these orbitals.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |
Note: These values are illustrative and would be precisely determined using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p).
The Electrostatic Potential Surface (ESP) is a map of the partial charges distributed across a molecule, providing a visual representation of its charge distribution and predicting how it will interact with other molecules. The ESP is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
For this compound, the ESP analysis would reveal:
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atoms of the carboxylic acid and the fluorine atom. These areas are susceptible to electrophilic attack and can act as hydrogen bond acceptors.
Positive Potential (Blue): Regions of low electron density, particularly around the acidic hydrogen of the carboxyl group. This site is a strong hydrogen bond donor.
Neutral Potential (Green): Regions with balanced charge, such as the hydrocarbon backbone of the isopropyl group.
Table 2: Predicted Electrostatic Potential Regions
| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Favored |
|---|---|---|
| Carboxyl Oxygen Atoms | Strongly Negative | Hydrogen Bond Acceptor, Electrophilic Attack |
| Carboxyl Hydrogen Atom | Strongly Positive | Hydrogen Bond Donor |
| Fluorine Atom | Moderately Negative | Dipole-Dipole, Hydrogen Bond Acceptor |
| Aromatic Ring | Varied, generally electron-rich | π-π stacking, Electrophilic Aromatic Substitution |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. These conformers exist at different energy levels, and understanding their relative stabilities and the energy barriers for interconversion is essential for predicting the molecule's predominant shape. researchgate.netmdpi.com For this compound, key rotational degrees of freedom include the C-C bond linking the carboxylic acid to the phenyl ring and the C-O bond within the carboxylic acid. researchgate.net
Studies on similar ortho-substituted benzoic acids show that they often exist in multiple stable or metastable conformations (cis and trans, regarding the O=C-O-H dihedral angle). researchgate.netmdpi.com The presence of bulky ortho-substituents, like the isopropyl group, and the potential for intramolecular hydrogen bonding with the ortho-fluoro substituent can significantly influence the energy landscape. mdpi.com Computational methods can identify the minimum energy conformers and the transition states that connect them. It is likely that the planar or near-planar conformers are most stable, though steric hindrance from the isopropyl group might favor a slightly twisted arrangement of the carboxylic group relative to the benzene ring. researchgate.net
Table 3: Illustrative Conformational Analysis Data
| Conformer | Dihedral Angle (C2-C1-C=O) | Relative Energy (kJ/mol) (Illustrative) | Key Feature |
|---|---|---|---|
| Conformer A (cis) | ~0° | 0.0 | Potentially stabilized by intramolecular H-bond with Fluorine |
| Conformer B (trans) | ~180° | >10.0 | Higher energy due to steric clash with isopropyl group |
| Conformer C (twisted) | ~30° | 2.5 | A possible low-energy state balancing steric and electronic effects |
Note: Relative energies are highly dependent on the computational method and solvent model used.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motions of atoms and molecules over time. MD simulations can predict how this compound behaves in a biological environment or in different solvents. By simulating the molecule's trajectory, MD can reveal its flexibility, conformational changes, and interactions with surrounding solvent molecules (e.g., water). This is crucial for understanding how the solvent might stabilize certain conformers or mediate interactions with other solutes.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. rsc.org For this compound, a potential reaction to model would be its esterification. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Characterizing the geometry and energy of the transition state is particularly important as it determines the reaction's activation energy and, consequently, its rate. This modeling can help optimize reaction conditions or predict the feasibility of a proposed synthetic route. rsc.org
In Silico Prediction of Molecular Interactions and Binding Affinities
Molecular docking is a powerful in silico technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecule, typically a protein. mdpi.com This method computationally places the ligand into the binding pocket of a target protein in various orientations and conformations, scoring each pose based on its binding affinity. mdpi.com
Without making any clinical claims, one could hypothetically dock this molecule into the active site of an enzyme like cyclooxygenase (COX), as similar benzoic acid derivatives have been investigated for anti-inflammatory properties. The results would predict the binding mode and affinity, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
Table 4: Hypothetical Molecular Docking Interaction Summary
| Interaction Type | Potential Interacting Residue (Hypothetical) | Molecular Group Involved |
|---|---|---|
| Hydrogen Bond | Arginine, Serine | Carboxylic acid group (donor and acceptor) |
| Halogen Bond | Electron-rich backbone carbonyl | Fluorine atom |
| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Isopropyl group and phenyl ring |
| π-π Stacking | Phenylalanine, Tyrosine | Phenyl ring |
Note: This table is purely illustrative of the types of interactions that molecular docking can predict for research purposes.
Applications As a Chemical Scaffold and Building Block in Advanced Organic Synthesis
Precursor for Diversely Substituted Aromatic Systems
The synthesis of diversely substituted aromatic systems is a cornerstone of modern organic chemistry, enabling the creation of novel pharmaceuticals, agrochemicals, and materials. 3-fluoro-2-(propan-2-yl)benzoic acid is a valuable starting material for this purpose. The existing substituents on the benzene (B151609) ring guide the position of new incoming groups, allowing for the regioselective synthesis of complex aromatic compounds.
For instance, the carboxylic acid group can be converted to other functional groups, or it can be used to direct further electrophilic aromatic substitution reactions. The presence of the fluorine atom can also influence the reactivity of the aromatic ring. While specific high-yield methods for the further substitution of this compound are not extensively documented in publicly available literature, general methods for the synthesis of substituted benzenes are well-established. These reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could potentially be applied to this molecule to generate a library of derivatives.
A Chinese patent describes a synthesis method for 2-fluoro-3-nitrobenzoic acid starting from o-methylphenol, which involves nitration, chlorination, fluorination, and finally oxidation of the methyl group. wipo.int This highlights a general strategy for the introduction of substituents onto a fluorinated benzoic acid scaffold. Such multi-step syntheses allow for the controlled construction of highly functionalized aromatic rings. wipo.intyoutube.comyoutube.com
| Reaction Type | Potential Reagents | Potential Product Type |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzoic acid derivatives |
| Halogenation | Cl₂, AlCl₃ or Br₂, FeBr₃ | Halo-substituted benzoic acid derivatives |
| Amide Formation | Amines, Coupling Agents | Substituted benzamides |
| Esterification | Alcohols, Acid Catalyst | Substituted benzoate (B1203000) esters |
Intermediate in the Synthesis of Complex Natural Products or Bioactive Scaffolds
Fluorinated benzoic acids are important intermediates in the synthesis of biologically active molecules. The introduction of fluorine can significantly enhance the therapeutic properties of a drug molecule. While there are no widely reported instances of this compound being used in the synthesis of a specific named natural product, its structural features are found in various bioactive compounds.
For example, 2-amino-3-fluorobenzoic acid is a key intermediate in the synthesis of indole (B1671886) derivatives, including the anti-inflammatory agent Etodolac. orgsyn.org This demonstrates the value of the 2-fluoro-benzoic acid moiety as a scaffold for constructing complex heterocyclic systems with therapeutic applications. orgsyn.org Similarly, other fluorinated benzoic acid derivatives are used as building blocks for active pharmaceutical ingredients (APIs). A patent for 3-[5-(2-fluoro-phenyl)- orgsyn.orgarkat-usa.orguni.luoxadiazol-3-yl]-benzoic acid highlights its use in compositions for treating diseases by modulating premature translation termination. google.com
The general importance of fluorinated building blocks in medicinal chemistry is well-recognized. They are used to synthesize a wide range of pharmaceuticals, including anti-inflammatory and anticancer agents. globalscientificjournal.com The development of efficient synthetic routes to these building blocks, such as the one described for 2-fluoro-3-nitrobenzoic acid, is crucial for the advancement of drug discovery. wipo.int
Contribution to the Development of New Reagents and Catalysts
While there is no direct evidence of this compound being used to develop new reagents or catalysts, the broader class of benzoic acid derivatives plays a role in this area. For instance, the carboxylic acid functionality can be used to anchor the molecule to a solid support or a metal center, potentially forming a novel catalyst or reagent.
The synthesis of 2-amino-3-fluorobenzoic acid has been shown to be a precursor for fluoroacridines, which can be converted into interesting tridentate ligands. orgsyn.org These ligands can then be used to form metal complexes with potential catalytic applications. The development of new synthetic methods, such as the copper-mediated synthesis of amides from carboxylic acids, often involves the screening of various substituted benzoic acids to understand the scope and limitations of the new reaction. rsc.org
Use in Material Science (e.g., liquid crystals derived from similar structures)
Fluorinated compounds, including fluorinated benzoic acids, have found significant applications in material science, particularly in the field of liquid crystals. The introduction of fluorine atoms can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of liquid crystal molecules.
While there are no specific reports on liquid crystals derived directly from this compound, research on structurally similar compounds demonstrates the potential of this class of molecules. For example, a study on novel sulphonic acid liquid crystal derivatives highlights how terminal electron-withdrawing groups can stabilize the liquid crystalline phase. nih.gov A patent on difluoroxymethane derivatives for liquid crystal compositions also indicates the importance of fluorinated aromatic moieties in designing materials with specific dielectric properties. google.com The strategic placement of fluorine atoms and other substituents on a benzoic acid core is a key strategy in the design of new liquid crystal materials with tailored properties for display applications.
Structure Activity Relationship Sar Studies: Mechanistic Insights
Exploration of Structure-Mechanism Relationships in Enzyme Inhibition (e.g., SARS-CoV-2 main protease if the compound or its derivatives show activity)
There is no publicly available research indicating that 3-fluoro-2-(propan-2-yl)benzoic acid or its direct derivatives have been screened for activity against the SARS-CoV-2 main protease or any other specific enzyme. While some studies have explored other benzoic acid derivatives as potential inhibitors of viral proteases, none have included the subject compound. nih.gov Without such foundational screening data, an exploration of its structure-mechanism relationships in enzyme inhibition is not possible.
Investigating the Impact of Fluorine and Isopropyl Groups on Binding Site Interactions
In the absence of a known biological target and binding data for this compound, any discussion on the impact of its fluorine and isopropyl groups on binding site interactions would be purely speculative. General principles suggest that the fluorine atom, due to its high electronegativity, could engage in hydrogen bonds or other electrostatic interactions within a binding pocket. The isopropyl group, being bulky and hydrophobic, would likely favor interactions with nonpolar regions of a target protein. However, without experimental or computational evidence, these remain theoretical contributions.
Comparative Analysis with Related Fluorinated Benzoic Acid Derivatives
A meaningful comparative analysis requires data on the biological activity of this compound to serve as a baseline for comparison. While there is research on the biological activities of other fluorinated benzoic acid derivatives, the lack of data for the target compound makes a direct and scientifically rigorous comparison unfeasible. nih.govmedchemexpress.com
Future Research Directions and Outlook
Exploration of New Synthetic Methodologies
The development of efficient and sustainable methods for the synthesis of 3-fluoro-2-(propan-2-yl)benzoic acid and its analogs is a key area of future research. While traditional synthetic routes exist, emerging technologies like C-H functionalization and flow chemistry offer significant advantages in terms of atom economy, safety, and scalability.
C-H Functionalization:
Direct C–H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-X bonds with high precision and efficiency. For benzoic acids, this approach can provide novel pathways to derivatives that are difficult to access through conventional methods. Future research could focus on the palladium-catalyzed meta-C–H olefination and acetoxylation of this compound. nih.gov The presence of the ortho-isopropyl group may influence the regioselectivity of these reactions, potentially leading to unique substitution patterns. nih.gov The development of new directing groups and catalytic systems will be crucial for achieving high selectivity and yields in these transformations. acs.orgrsc.org Iridium-catalyzed C-H bond activation is another promising avenue, which could lead to the synthesis of novel polycyclic aromatic compounds derived from this compound. acs.org
Flow Chemistry:
Development of Advanced Analytical Tools for In-Process Monitoring of Synthesis
To fully realize the benefits of advanced synthetic methodologies like flow chemistry, the development of sophisticated in-process analytical tools is essential. Process Analytical Technology (PAT) provides real-time or near-real-time data on critical process parameters, enabling better understanding and control of the reaction. europeanpharmaceuticalreview.com
For the synthesis of this compound, future research could focus on the implementation of in-line spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to monitor the progress of the reaction in real-time. These techniques can provide valuable information on the concentration of reactants, intermediates, and products. For monitoring the crystallization process, which is a critical step for purification, tools like focused beam reflectance measurement (FBRM) and real-time microscopy can be employed to monitor crystal size distribution and morphology. sdu.dknih.gov Furthermore, the development of robust analytical methods for the determination of fluorine content in organic compounds is crucial for quality control. acs.orgdtic.mil Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are being explored for sensitive and compound-independent fluorine detection. perkinelmer.com The unique properties of the fluorine-19 nucleus also make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a powerful tool for both qualitative and quantitative analysis of fluorinated compounds. wikipedia.org
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of molecules and to design new derivatives with specific, tailored functionalities.
For this compound, computational studies can be employed to design novel derivatives with enhanced biological activity or specific chemical reactivity. nih.govnih.govnih.gov For example, by modeling the interactions of different derivatives with a biological target, such as an enzyme active site, it is possible to identify modifications that could lead to improved binding affinity and efficacy. Structure-activity relationship (SAR) studies, guided by computational docking, can accelerate the discovery of potent inhibitors for various therapeutic targets. nih.gov Molecular modeling can also be used to predict the reactivity of different derivatives in various chemical reactions, aiding in the design of new synthetic strategies. By understanding the electronic and steric effects of the fluorine and isopropyl substituents, it is possible to design derivatives that are optimized for specific transformations.
Investigating the Role of this compound in Catalyst Design or Supramolecular Chemistry
The unique structural features of this compound make it an interesting candidate for applications in catalyst design and supramolecular chemistry.
Catalyst Design:
Fluorinated ligands can significantly influence the electronic properties and reactivity of metal catalysts. The electron-withdrawing nature of fluorine can enhance the Lewis acidity of a metal center, leading to increased catalytic activity. rsc.org The bulky isopropyl group can also provide steric hindrance that can influence the stereoselectivity of a reaction. Future research could explore the use of this compound as a ligand for various transition metal catalysts. liv.ac.uknsf.gov For instance, it could be incorporated into bifunctional ligands for asymmetric catalysis. acs.org The presence of both a coordinating carboxylic acid group and a fluorinated aromatic ring could lead to unique catalytic properties. The field of C-F bond formation catalysis is also an area where new fluorinated ligands are of high interest. nih.gov
Supramolecular Chemistry:
Halogen bonding is a non-covalent interaction that has gained significant attention as a tool for constructing well-defined supramolecular assemblies. nih.gov The fluorine atom in this compound, although a weak halogen bond donor, can participate in these interactions under certain conditions. More significantly, halogenated benzoic acids have been used to construct coordination polymers and metal-organic frameworks (MOFs). acs.orgfigshare.com The specific steric and electronic properties of this compound could lead to the formation of novel supramolecular structures with interesting properties, such as porosity or luminescence. researchgate.net The interplay between hydrogen bonding from the carboxylic acid and potential halogen bonding could be exploited to create complex and functional two- and three-dimensional networks. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-2-(propan-2-yl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Friedel-Crafts Alkylation : Use 3-fluorobenzoic acid as a starting material, with isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction temperature (60–80°C) to avoid over-alkylation .
- Grignard Reaction : React 2-fluoro-3-iodobenzoic acid with isopropyl magnesium bromide. Purify via column chromatography (silica gel, hexane:EtOAc 4:1). Yields typically range from 45–65% depending on stoichiometric control .
- Key Considerations : Steric hindrance from the isopropyl group may reduce reactivity; optimize molar ratios (1:1.2 for benzoic acid:alkylating agent) .
Q. Table 1: Comparative Synthetic Routes
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Friedel-Crafts | 3-Fluorobenzoic acid | AlCl₃ | 55 | >95% |
| Grignard | 2-Fluoro-3-iodobenzoic acid | i-PrMgBr | 62 | >97% |
Q. How should researchers purify this compound to achieve >95% purity?
Methodological Answer:
- Recrystallization : Use ethanol:water (3:1) at 60°C. Cooling to 4°C yields needle-like crystals (mp 169–171°C, consistent with fluorinated benzoic acid analogs) .
- HPLC Purification : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (gradient 30–70% over 20 min). Retention time: ~12.5 min .
- Troubleshooting : If impurities persist, pre-treat with activated charcoal to adsorb aromatic byproducts .
Advanced Research Questions
Q. How can regioselective functionalization of the benzoic acid core be achieved without disrupting the fluorine or isopropyl groups?
Methodological Answer:
- Protection/Deprotection : Protect the carboxylic acid with tert-butyl ester (Boc₂O, DMAP), perform electrophilic substitution (e.g., nitration), then deprotect with TFA. Monitor regiochemistry via NOESY NMR to confirm substitution patterns .
- Computational Guidance : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict reactive sites. The electron-withdrawing fluorine directs electrophiles to the para position relative to the isopropyl group .
Q. Table 2: Regioselectivity in Electrophilic Substitution
| Electrophile | Position (Relative to COOH) | Yield (%) | Confirmation Method |
|---|---|---|---|
| NO₂⁺ | Para to fluorine | 72 | ¹H NMR, X-ray |
| Br₂ | Meta to isopropyl | 58 | HSQC NMR |
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Advanced NMR Techniques : Acquire ¹³C-DEPT and HSQC spectra to distinguish coupling between fluorine (¹⁹F) and adjacent protons. For example, the isopropyl group’s CH proton may exhibit splitting (J = 16 Hz) due to ³J coupling with fluorine .
- Cross-Validation : Compare experimental data with PubChem’s computed spectra (InChI Key: GZPCNALAXFNOBT-UHFFFAOYSA-N for structural analogs) .
- Case Study : A 2024 study resolved similar contradictions by correlating X-ray crystallography data with dynamic NMR to confirm rotational barriers in sterically hindered derivatives .
Q. What strategies mitigate degradation during long-term storage or under reactive conditions?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials under argon. Avoid aqueous bases (pH >10), which hydrolyze the isopropyl group .
- Formulation : Lyophilize with mannitol (1:1 w/w) to enhance thermal stability. DSC analysis confirms no phase changes below 150°C .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Methodological Answer:
- Impurity Screening : Use GC-MS to detect low-molecular-weight byproducts (e.g., unreacted isopropyl halides). Even 2% impurity can depress mp by 5–10°C .
- Polymorphism Screening : Perform DSC at 10°C/min to identify metastable crystalline forms. A 2022 study on 4-fluoro-2-methylbenzoic acid revealed two polymorphs differing by 8°C .
Q. Table 3: Melting Points of Analogous Compounds
| Compound | Theoretical mp (°C) | Experimental mp (°C) |
|---|---|---|
| 4-Fluoro-2-methylbenzoic acid | 169–171 | 165–168 |
| 3-Fluoro-4-iodobenzoic acid | 157–158 | 154–156 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
